N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide
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Overview
Description
N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide is an organic compound with the molecular formula C10H13NO3S It is known for its unique structural features, which include a methoxy group, a methyl group, and a phenylsulfinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with a phenylsulfinylating agent. One common method includes the use of phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-Methoxy-N-methyl-2-(phenylsulfonyl)acetamide.
Reduction: N-Methoxy-N-methyl-2-(phenylthio)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: It may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfinyl group can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl-2-(phenylthio)acetamide: Similar structure but with a phenylthio group instead of a phenylsulfinyl group.
N-Methoxy-N-methyl-2-(phenylsulfonyl)acetamide: Similar structure but with a phenylsulfonyl group instead of a phenylsulfinyl group.
Uniqueness
N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
212180-20-6 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C10H13NO3S/c1-11(14-2)10(12)8-15(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
RHSJKCKGJJSJPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CS(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
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